5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
CAS No.: 1018051-43-8
Cat. No.: VC8391642
Molecular Formula: C10H8ClNO3
Molecular Weight: 225.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1018051-43-8 |
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Molecular Formula | C10H8ClNO3 |
Molecular Weight | 225.63 g/mol |
IUPAC Name | 5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
Standard InChI | InChI=1S/C10H8ClNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-4,9H,5H2,(H,13,14) |
Standard InChI Key | LNDRHUYPIJWCEO-UHFFFAOYSA-N |
SMILES | C1C(ON=C1C(=O)O)C2=CC=C(C=C2)Cl |
Canonical SMILES | C1C(ON=C1C(=O)O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 5-(4-chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid, reflects its core structure:
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4,5-Dihydroisoxazole ring: A partially saturated five-membered heterocycle containing one oxygen and one nitrogen atom .
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Carboxylic acid group: Positioned at C3 of the isoxazoline ring, enabling hydrogen bonding and salt formation .
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4-Chlorophenyl substituent: A para-chlorinated benzene ring attached to C5, contributing to hydrophobic interactions and electronic effects .
The molecular formula is C₁₀H₈ClNO₃ with a molar mass of 225.63 g/mol . X-ray crystallography of analogous structures reveals a puckered isoxazoline ring with dihedral angles of 15–25° between the heterocycle and aromatic plane .
Physicochemical Characteristics
Key properties derived from experimental and computational studies include:
The low water solubility necessitates formulation strategies like salt formation (e.g., sodium or ammonium salts) for biological testing .
Synthetic Methodologies
Cycloaddition-Based Synthesis
The primary route involves 1,3-dipolar cycloaddition between in situ-generated nitrile oxides and acrylic acid derivatives :
Step 1: Nitrile oxide generation
4-Chlorophenylhydroxamoyl chloride undergoes dehydrohalogenation using triethylamine in tetrahydrofuran:
Step 2: Cycloaddition with acrylic acid
The nitrile oxide reacts with acrylic acid at 0–25°C:
Typical yields range from 75–82% after recrystallization from ethanol/water mixtures . Critical parameters include:
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Temperature control: <30°C to prevent nitrile oxide dimerization
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Solvent selection: Tetrahydrofuran or acetone optimizes dipole stabilization
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Base choice: Triethylamine outperforms inorganic bases in suppressing side reactions
Ester Hydrolysis Pathway
An alternative approach involves hydrolysis of the methyl ester precursor:
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Synthesize methyl 5-(4-chlorophenyl)-4,5-dihydroisoxazole-3-carboxylate via cycloaddition with methyl acrylate .
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Hydrolyze with aqueous HCl/acetone under reflux:
Pharmacological and Agrochemical Applications
Nematicidal Activity
In vitro studies against Meloidogyne incognita (root-knot nematode) revealed:
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LC₅₀: 501 μg/mL (compared to 168 μg/mL for carbofuran control)
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Mode of action: Allosteric modulation of nicotinic acetylcholine receptors (nAChRs) via binding to the agonist site (Kd = 12.3 μM)
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Exposure effects:
Molecular docking simulations show the 4-chlorophenyl group occupies a hydrophobic pocket in the nAChR β-subunit, while the carboxylic acid forms hydrogen bonds with Glu237 .
Structure-Activity Relationships (SAR)
Comparative analysis with analogs highlights critical substituent effects:
Position | Modification | Nematicidal LC₅₀ (μg/mL) | Receptor Binding ΔG (kcal/mol) |
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C5 | 4-Cl-phenyl (target) | 501 | -8.2 |
C5 | 3-Cl-phenyl | 672 | -7.1 |
C5 | 2-NO₂-phenyl | >1000 | -5.9 |
C3 | Methyl ester | 398 | -7.8 |
Data indicate:
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Para-substitution on phenyl enhances activity vs. meta/ortho
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Electron-withdrawing groups (Cl, NO₂) boost nematocidal potency
Supplier | Purity | Packaging | Price (EUR/g) |
---|---|---|---|
Reagentia | 98% | 1 g | 319.66 |
Reagentia | 95% | 5 g | 279.62 |
Reagentia | 97% | 250 mg | 489.94 |
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